molecular formula C10H20N2O3 B1311876 trans-3-Amino-1-boc-4-hydroxypiperidine CAS No. 1523530-23-5

trans-3-Amino-1-boc-4-hydroxypiperidine

Cat. No. B1311876
M. Wt: 216.28 g/mol
InChI Key: LUQURLQDYAJECW-HTQZYQBOSA-N
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Description

“trans-3-Amino-1-boc-4-hydroxypiperidine” is a chemical compound with the molecular formula C10H20N2O3 . It is also known by its IUPAC name: trans–tert-butyl (3r,4r)-3-amino-4-hydroxypiperidine-1-carboxylate . The compound is typically in solid form and is stored in a refrigerator .


Molecular Structure Analysis

The molecular weight of “trans-3-Amino-1-boc-4-hydroxypiperidine” is 216.28 g/mol . It contains a total of 35 bonds, including 15 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 six-membered ring . The compound also features 1 (thio-) carbamate (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

“trans-3-Amino-1-boc-4-hydroxypiperidine” is a solid at room temperature . It has a molecular weight of 216.28 g/mol and a molecular formula of C10H20N2O3 . The compound is typically stored in a refrigerator .

Scientific Research Applications

Cell-Penetrating Peptides for Drug Delivery

Trans-3-Amino-1-boc-4-hydroxypiperidine is utilized in the synthesis of cell-penetrating peptides (CPPs), which are short peptides capable of facilitating the transport of drug molecules across the cellular membranes. CPPs have shown promise in the diagnosis and treatment of various diseases, including cancer, inflammation, and central nervous system disorders. The development of CPP-based delivery systems using this compound may enhance the efficiency of therapeutic agents by enabling their direct access to intracellular targets (Xie et al., 2020).

Dopamine Receptor Agonists

Research has explored the role of structural analogs of dopamine, synthesized using trans-3-Amino-1-boc-4-hydroxypiperidine, in understanding dopamine receptor activity. These studies have implications for the development of treatments for neurological disorders, offering insights into the mechanisms underlying autoreceptor selectivity and intrinsic activity at various dopamine receptor sites (Clark et al., 2005).

Antimicrobial Peptides

The synthesis of antimicrobial peptides (AMPs) incorporating trans-3-Amino-1-boc-4-hydroxypiperidine has been a subject of interest in the development of new therapeutic agents. AMPs play a crucial role in the innate immune response and have been identified as potential alternatives to traditional antibiotics due to their broad-spectrum activity and mechanism of action that reduces the likelihood of resistance development (Schreier et al., 2012).

Photocatalytic Materials

The compound has been explored in the context of photocatalysis, specifically in the modification of (BiO)2CO3-based photocatalysts. These materials exhibit potential in environmental remediation and energy conversion, where the compound's role could be in enhancing photocatalytic efficiency and stability under visible light irradiation (Ni et al., 2016).

Amino Acid Analysis

Trans-3-Amino-1-boc-4-hydroxypiperidine has been used in analytical methods for the determination of amino acids, exploiting its reactivity for the development of sensitive and selective assays. These methods are crucial for biochemical studies, nutritional analysis, and the pharmaceutical industry, where accurate quantification of amino acids is essential (Iadarola et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if the compound is on the skin, in the eyes, or if swallowed .

properties

IUPAC Name

tert-butyl (3R,4R)-3-amino-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQURLQDYAJECW-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-3-Amino-1-boc-4-hydroxypiperidine

CAS RN

1268511-99-4
Record name rac-tert-butyl (3R,4R)-3-amino-4-hydroxypiperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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